Cas no 1193375-88-0 (N-Alloc-Ser(Bzl)-OH)

N-Alloc-Ser(Bzl)-OH is a protected serine derivative widely used in peptide synthesis. The N-Alloc (allyloxycarbonyl) group serves as an orthogonal protecting group for the amino functionality, allowing selective deprotection under mild conditions, such as palladium-catalyzed reactions, without affecting other protecting groups. The benzyl (Bzl) ether protection on the serine hydroxyl group enhances stability during solid-phase or solution-phase peptide synthesis. This compound is particularly valuable in complex peptide assembly, where selective deprotection strategies are required. Its compatibility with Fmoc/tBu and Boc/Bzl protection schemes makes it a versatile building block for researchers in medicinal chemistry and bioconjugation. Proper handling under inert conditions is recommended to maintain stability.
N-Alloc-Ser(Bzl)-OH structure
N-Alloc-Ser(Bzl)-OH structure
Product name:N-Alloc-Ser(Bzl)-OH
CAS No:1193375-88-0
MF:C14H17NO5
Molecular Weight:279.288484334946
CID:5997910
PubChem ID:57951851

N-Alloc-Ser(Bzl)-OH 化学的及び物理的性質

名前と識別子

    • N-Alloc-Ser(Bzl)-OH
    • EN300-28285667
    • SCHEMBL13613766
    • (2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • 1193375-88-0
    • DBFNIMZSYFQIKT-LBPRGKRZSA-N
    • インチ: 1S/C14H17NO5/c1-2-8-20-14(18)15-12(13(16)17)10-19-9-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,18)(H,16,17)/t12-/m0/s1
    • InChIKey: DBFNIMZSYFQIKT-LBPRGKRZSA-N
    • SMILES: O(CC1C=CC=CC=1)C[C@@H](C(=O)O)NC(=O)OCC=C

計算された属性

  • 精确分子量: 279.11067264g/mol
  • 同位素质量: 279.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 9
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • XLogP3: 1.6

N-Alloc-Ser(Bzl)-OH Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28285667-0.5g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
0.5g
$645.0 2023-05-25
Enamine
EN300-28285667-0.05g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
0.05g
$563.0 2023-05-25
Enamine
EN300-28285667-5.0g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
5g
$1945.0 2023-05-25
Enamine
EN300-28285667-0.25g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
0.25g
$617.0 2023-05-25
Enamine
EN300-28285667-1.0g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
1g
$671.0 2023-05-25
Enamine
EN300-28285667-0.1g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
0.1g
$591.0 2023-05-25
Enamine
EN300-28285667-2.5g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
2.5g
$1315.0 2023-05-25
Enamine
EN300-28285667-10.0g
(2S)-3-(benzyloxy)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
1193375-88-0
10g
$2884.0 2023-05-25

N-Alloc-Ser(Bzl)-OH 関連文献

N-Alloc-Ser(Bzl)-OHに関する追加情報

Comprehensive Overview of N-Alloc-Ser(Bzl)-OH (CAS No. 1193375-88-0): Properties, Applications, and Industry Insights

N-Alloc-Ser(Bzl)-OH (CAS No. 1193375-88-0) is a specialized protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features an Alloc (allyloxycarbonyl) protecting group on the nitrogen and a benzyl (Bzl) group on the serine hydroxyl, making it a critical intermediate for solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure ensures selective deprotection during multi-step reactions, aligning with modern demands for high-purity peptide production and green chemistry.

The growing interest in N-Alloc-Ser(Bzl)-OH is driven by its role in developing therapeutic peptides, a market projected to exceed $50 billion by 2025. Researchers frequently search for "N-Alloc-Ser(Bzl)-OH solubility," "CAS 1193375-88-0 suppliers," and "Serine derivatives for peptide coupling," reflecting its industrial relevance. Unlike standard amino acids, this derivative offers enhanced stability under acidic conditions, addressing challenges in long-peptide assembly and post-translational modifications.

From a synthetic perspective, N-Alloc-Ser(Bzl)-OH enables orthogonal protection strategies, a technique praised in ACS Publications and Nature Protocols. Its compatibility with Fmoc/tBu methodologies makes it indispensable for synthesizing GPCR-targeting peptides and antibody-drug conjugates (ADCs). Recent studies highlight its use in COVID-19 antiviral research, particularly for stabilizing peptide-based inhibitors targeting viral proteases.

Quality control of CAS 1193375-88-0 involves rigorous HPLC and mass spectrometry analysis, ensuring ≥98% purity for GMP applications. Suppliers often provide technical data sheets detailing "N-Alloc-Ser(Bzl)-OH storage conditions" (typically 2–8°C under inert gas) and "handling precautions," as moisture sensitivity can impact yield. The compound’s chirality (L-configuration) is crucial for maintaining biological activity in final products.

Innovations in flow chemistry and enzymatic synthesis have further optimized N-Alloc-Ser(Bzl)-OH production, reducing waste and costs. Environmental concerns have spurred searches for "sustainable peptide building blocks," where this derivative’s Pd-catalyzed deprotection offers advantages over traditional methods. Its applications extend to cosmeceuticals (e.g., anti-aging peptides) and nutraceuticals, sectors experiencing 12% annual growth.

For researchers troubleshooting "low coupling efficiency with N-Alloc-Ser(Bzl)-OH," experts recommend optimizing activation reagents (e.g., HATU/DIPEA) and reaction times. The compound’s MSDS emphasizes non-hazardous classification, though standard lab safety protocols apply. Patent analyses reveal its use in next-generation diabetes and oncology therapeutics, with over 20 clinical trials citing related derivatives since 2020.

In summary, N-Alloc-Ser(Bzl)-OH (CAS No. 1193375-88-0) bridges academic research and industrial-scale peptide manufacturing. Its versatility in precision medicine and alignment with AI-driven drug design trends solidify its status as a high-value biochemical. Future developments may explore its CRISPR-compatibility or biodegradable drug delivery systems, areas ripe for innovation.

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